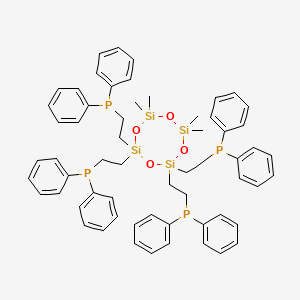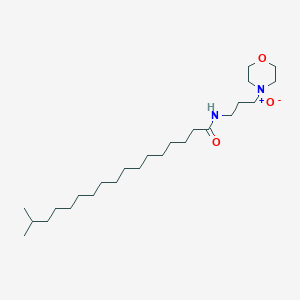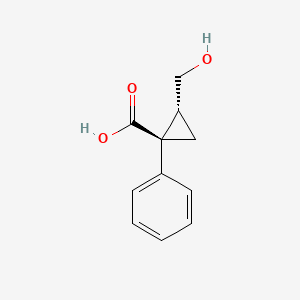
Natrium-1,3,6-Naphthalintri-sulfonat-Hydrat
Übersicht
Beschreibung
Sodium naphthalene-1,3,6-trisulfonate hydrate is an organic compound with the molecular formula C10H5Na3O9S3. It is a trisodium salt of naphthalene-1,3,6-trisulfonic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound appears as a white to light yellow crystalline powder and is highly soluble in water .
Wissenschaftliche Forschungsanwendungen
Sodium naphthalene-1,3,6-trisulfonate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a stabilizer for diazonium compounds.
Biology: This compound is employed in biochemical assays and as a fluorescent probe in molecular biology studies.
Medicine: It is used in the formulation of certain pharmaceuticals and as a diagnostic reagent.
Wirkmechanismus
Target of Action
Sodium Naphthalene-1,3,6-Trisulfonate Hydrate, also known as 1,3,(6,7)-Naphthalenetrisulfonic acid trisodium salt hydrate, is primarily used as a stabilizer for diazo compounds in ice dyeing . The compound’s primary targets are the diazo compounds used in the dyeing process .
Mode of Action
The compound acts as an anionic chromophore . It stabilizes diazo compounds, reducing the decomposition of the diazo liquid, and disperses the tar-like products formed after the decomposition of the diazo salt . This prevents the contamination of fabrics or rollers, facilitating continuous operation over a longer period .
Biochemical Pathways
Its role as an anionic chromophore suggests it may interact with light absorption and emission pathways, influencing the coloration process in dyeing .
Pharmacokinetics
Its solubility in water, acid, alkali, hard water, and inorganic salts suggests it could be readily absorbed and distributed if it were to enter a biological system.
Result of Action
The primary result of Sodium Naphthalene-1,3,6-Trisulfonate Hydrate’s action is the stabilization of diazo compounds in dyeing processes . This leads to a more efficient and cleaner dyeing process, with less contamination from decomposed diazo compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of Sodium Naphthalene-1,3,6-Trisulfonate Hydrate. For example, its solubility suggests it may be more effective in aqueous environments . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium naphthalene-1,3,6-trisulfonate hydrate typically involves the sulfonation of naphthalene. The process begins with the reaction of naphthalene with fuming sulfuric acid, resulting in the formation of naphthalene-1,3,6-trisulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce the trisodium salt .
Industrial Production Methods: In industrial settings, the production of sodium naphthalene-1,3,6-trisulfonate hydrate follows a similar route but on a larger scale. The naphthalene is sulfonated using fuming sulfuric acid, and the resulting sulfonic acid is neutralized with sodium hydroxide. The product is then purified through crystallization and drying processes to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium naphthalene-1,3,6-trisulfonate hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form naphthalene derivatives with fewer sulfonate groups.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalene derivatives with fewer sulfonate groups .
Vergleich Mit ähnlichen Verbindungen
- Naphthalene-1,3,5-trisulfonic acid trisodium salt
- Naphthalene-2,6,8-trisulfonic acid trisodium salt
- Naphthalene-1,3,7-trisulfonic acid trisodium salt
Comparison: Sodium naphthalene-1,3,6-trisulfonate hydrate is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. Compared to other trisulfonated naphthalene derivatives, it offers better solubility and stability, making it more suitable for certain industrial and research applications .
Eigenschaften
IUPAC Name |
trisodium;naphthalene-1,3,6-trisulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O9S3.3Na.H2O/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19;;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;;1H2/q;3*+1;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQMXRPUYORHKQ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Na3O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123409-01-8 | |
| Record name | 1,3,(6 OR 7)-Naphthalenetrisulfonic acid, trisodium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)


![2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B1142267.png)

